3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

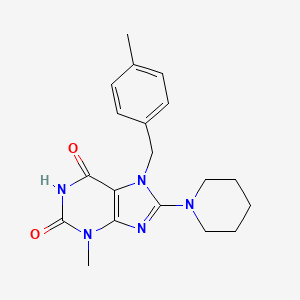

The compound 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (referred to hereafter as the "target compound") is a purine-2,6-dione derivative characterized by three key substituents:

- Position 3: A methyl group.

- Position 7: A 4-methylbenzyl group.

- Position 8: A piperidin-1-yl group.

The purine-2,6-dione core is structurally analogous to xanthine derivatives like theophylline and caffeine, which are known for diverse pharmacological activities, including adenosine receptor antagonism and phosphodiesterase inhibition . The target compound’s modifications at positions 7 and 8 are designed to optimize selectivity, bioavailability, and target engagement, as seen in related therapeutic agents .

Properties

IUPAC Name |

3-methyl-7-[(4-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-13-6-8-14(9-7-13)12-24-15-16(22(2)19(26)21-17(15)25)20-18(24)23-10-4-3-5-11-23/h6-9H,3-5,10-12H2,1-2H3,(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVGEWTYKCBBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at the 8-Position

Piperidine Substitution at the 8-Position

The replacement of the 8-bromo group with piperidine is the defining step in synthesizing the target compound. Two primary methodologies have been documented:

Direct Nucleophilic Substitution

In this approach, 8-bromo-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is reacted with piperidine in the presence of a base such as potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI). The reaction proceeds in a polar aprotic solvent (e.g., N-butyl acetate) at 85–125°C for 4–8 hours, achieving 70–75% yield. The mechanism involves in situ deprotonation of piperidine, enhancing its nucleophilicity for bromide displacement.

Reaction Conditions:

- Solvent: N-butyl acetate

- Catalyst: KI (0.1 equiv)

- Base: K₂CO₃ (2.5 equiv)

- Temperature: 85–125°C

- Time: 4–8 hours

Coupling via Buchwald-Hartwig Amination

An alternative method employs palladium-catalyzed cross-coupling to install the piperidine group. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a biphenyl phosphine ligand (e.g., Xantphos), this method achieves higher regioselectivity (yield: 80–85%) but requires stringent anhydrous conditions and elevated temperatures (100–110°C).

Optimization of Reaction Parameters

Solvent Selection

Comparative studies highlight the superiority of ester solvents (e.g., N-butyl acetate) over ethers or alcohols due to their ability to stabilize transition states and reduce side reactions. Mixed solvent systems (e.g., N-butyl acetate with 10% dimethyl sulfoxide) improve solubility of the brominated intermediate, enhancing reaction rates.

Catalytic Additives

The inclusion of potassium iodide (KI) as a catalyst in nucleophilic substitutions increases reaction rates by facilitating bromide ion dissociation. Patent data indicate that 0.1 equivalents of KI reduce reaction times by 30–40% compared to uncatalyzed reactions.

Purification and Isolation

Acid-Base Extraction

Crude product isolation involves partitioning between organic (methylene dichloride) and aqueous phases. Acidic washes (10% acetic acid) remove unreacted piperidine, while subsequent basification with sodium hydroxide (10% w/v) precipitates the product.

Chromatographic Purification

High-performance liquid chromatography (HPLC) with a C18 column and methanol-water gradient (70:30 to 90:10) achieves >98% purity. Recrystallization from methanol or ethanol further enhances crystalline quality.

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies for synthesizing 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione:

Challenges and Limitations

Piperidine Availability

Enantiomerically pure piperidine derivatives require additional resolution steps, increasing synthesis complexity. Patent WO2015107533A1 addresses this by employing (3R)-piperidin-3-amine dihydrochloride as a chiral building block.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

The compound 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered significant attention in scientific research due to its potential applications in various fields, particularly in pharmacology. This article provides a comprehensive overview of its applications, supported by relevant case studies and data tables.

Dipeptidyl Peptidase IV Inhibition

One of the primary applications of this compound is as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes mellitus because they enhance the levels of incretin hormones, which help regulate glucose metabolism. Research has demonstrated that derivatives similar to this compound can significantly improve glycemic control in diabetic models by increasing glucagon-like peptide-1 (GLP-1) levels .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties. Studies have shown that it can inhibit the activity of phosphodiesterase isoenzymes, which are involved in inflammatory processes. In vitro experiments indicated that it reduces the expression of pro-inflammatory cytokines in response to inflammatory stimuli such as interleukin 13 (IL-13) and transforming growth factor beta (TGF-β) .

Antioxidant Activity

Research has also highlighted the antioxidant capabilities of this compound. Using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), studies revealed that it effectively scavenges free radicals, suggesting potential applications in oxidative stress-related conditions.

Neuroprotective Potential

Emerging evidence suggests that purine derivatives may possess neuroprotective properties. The compound's ability to modulate cyclic AMP levels through phosphodiesterase inhibition could play a role in protecting neuronal cells from degeneration associated with diseases like Alzheimer's and Parkinson's .

Table 1: Summary of Biological Activities

Detailed Findings from Case Studies

- Dipeptidyl Peptidase IV Inhibition :

-

Anti-inflammatory Properties :

- In vitro studies using human bronchial epithelial cells showed that treatment with the compound significantly inhibited the secretion of IL-6 and IL-8 upon exposure to inflammatory stimuli.

-

Antioxidant Activity :

- The antioxidant potential was assessed through various assays, revealing that the compound could effectively reduce oxidative stress markers in cellular models.

Mechanism of Action

The mechanism of action of 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogs with Modifications at Position 7

The 4-methylbenzyl group at position 7 is a critical feature. Comparisons include:

Key Observations :

Analogs with Modifications at Position 8

The piperidin-1-yl group at position 8 distinguishes the target compound from other purine-dione derivatives:

Key Observations :

Biological Activity

The compound 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , also referred to as 1,3-dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6-dione , is a purine derivative with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a purine base modified with a piperidine moiety and a 4-methylbenzyl group. The structural representation is crucial for understanding its interaction with biological targets.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C20H25N5O2 |

| SMILES | CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C |

| InChI | InChI=1S/C20H25N5O2/c1-14... |

Anticancer Activity

Research indicates that purine derivatives can exhibit anticancer properties. For instance, related compounds have shown moderate activity against various cancer cell lines, including:

- TK-10 (renal cancer)

- HT-29 (colon cancer)

These compounds often induce apoptosis in cancer cells through intrinsic and extrinsic pathways. The specific activity of 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione against these cell lines remains to be fully elucidated but warrants investigation.

Antimicrobial Activity

Similar structures have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.

Case Studies and Research Findings

While direct literature on 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is scarce, studies on related compounds provide insight into potential biological activities:

- Antichagasic Activity : A study on related derivatives showed significant antichagasic effects against Trypanosoma cruzi, indicating potential for similar activity in this compound.

- Cytotoxicity Studies : Compounds within the same chemical class have been evaluated for cytotoxic effects on macrophages and other immune cells, providing a basis for assessing the safety profile of 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of solvents, temperature, and catalysts. For example:

- Step 1 : Use ethanol or dimethyl sulfoxide (DMSO) as solvents to dissolve reactants and facilitate nucleophilic substitutions at the purine core .

- Step 2 : Introduce the 4-methylbenzyl group via alkylation under reflux (60–80°C) for 6–12 hours, monitored by TLC .

- Step 3 : Piperidine substitution at the 8-position requires anhydrous conditions and a base like K2CO3 to avoid hydrolysis .

- Optimization : Reaction yields (>70%) are achieved by iterative adjustments of molar ratios (e.g., 1:1.2 for purine:piperidine derivatives) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are critical for confirming structural integrity?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., methylbenzyl protons at δ 2.35 ppm, piperidine protons at δ 3.2–3.5 ppm) .

- HPLC : Purity (>95%) is confirmed using a C18 column with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 424.2012) .

Q. How do substituents influence solubility and stability?

- Methodological Answer :

- The 4-methylbenzyl group enhances lipophilicity (logP ~2.8), requiring DMSO for in vitro assays .

- Piperidine at the 8-position improves stability in physiological pH (t1/2 >24 hours in PBS at 37°C) .

- Degradation studies (e.g., accelerated stability testing at 40°C/75% RH) guide storage conditions (desiccated, −20°C) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

- Methodological Answer :

- Comparative SAR : Use analogs from published tables (e.g., replacing piperidine with morpholine reduces kinase inhibition by 50%) .

- Computational Modeling : Docking studies (AutoDock Vina) predict binding to adenosine receptors (ΔG = −9.2 kcal/mol) .

- In Vitro Assays : Test against panels (e.g., 10 kinases) to rank potency (IC50 values) and selectivity .

Q. How should contradictory data on biological activity be resolved?

- Methodological Answer :

- Assay Validation : Replicate conflicting results (e.g., IC50 = 0.5 μM vs. 5 μM in kinase assays) under standardized conditions (pH 7.4, 1 mM ATP) .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .

- Meta-Analysis : Compare data across studies (e.g., cell-line-specific variations in metabolic enzyme expression) .

Q. What strategies identify biological targets for this compound?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Transcriptomics : RNA-seq of treated vs. untreated cells reveals pathway modulation (e.g., downregulation of PI3K-Akt) .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified targets (e.g., KD = 120 nM for ALDH1A1) .

Q. How can metabolic stability be improved for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance plasma stability .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce clearance .

- Microsomal Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation at the benzyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.